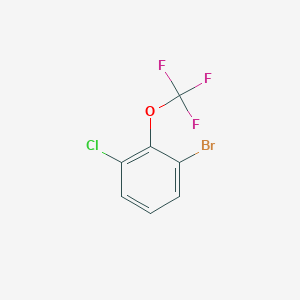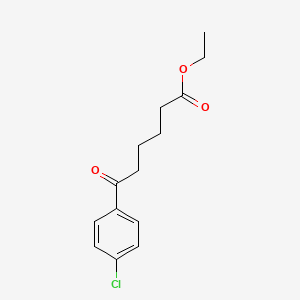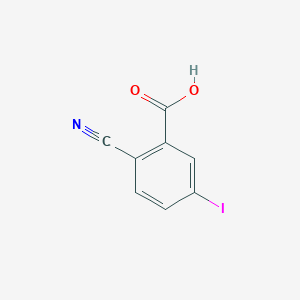
Acide 2-cyano-5-iodobenzoïque
Vue d'ensemble
Description
2-Cyano-5-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 2-position and an iodine atom at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Applications De Recherche Scientifique
2-Cyano-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Safety and Hazards
The safety information for 2-Cyano-5-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 2-Cyano-5-iodobenzoic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a critical role in regulating plant pathogenic fungi growth and reproduction .
Mode of Action
2-Cyano-5-iodobenzoic acid interacts with its target, SDH, by inhibiting its function . The compound’s antifungal activity is achieved by disrupting the mitochondrial TCA cycle and respiration chain . This unique mode of action allows it to have no cross-resistance with other commercial fungicides .
Biochemical Pathways
The inhibition of SDH by 2-Cyano-5-iodobenzoic acid affects the TCA cycle and the respiration chain . These are crucial biochemical pathways for energy production in cells. By disrupting these pathways, the compound effectively controls the growth and reproduction of plant pathogenic fungi .
Result of Action
The result of the action of 2-Cyano-5-iodobenzoic acid is the effective control of plant pathogenic fungi. By inhibiting SDH, the compound disrupts crucial biochemical pathways in these organisms, leading to their inability to grow and reproduce effectively .
Analyse Biochimique
Biochemical Properties
2-Cyano-5-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it can be used in the synthesis of oligo(m-phenylene ethynylenes) and various detoxifiers of organophosphorus nerve agents . The interactions of 2-Cyano-5-iodobenzoic acid with enzymes and proteins often involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can alter the activity of these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-5-iodobenzoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . The long-term effects of 2-Cyano-5-iodobenzoic acid on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-iodobenzoic acid typically involves the iodination of 2-cyanobenzoic acid. One common method is the Sandmeyer reaction, where 2-cyanobenzoic acid is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . The reaction conditions often include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of potassium iodide.
Industrial Production Methods: Industrial production of 2-Cyano-5-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form 2-cyano-5-iodobenzoic acid derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, benzonitriles, and complex organic molecules used in pharmaceuticals and materials science .
Comparaison Avec Des Composés Similaires
2-Iodobenzoic Acid: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
2-Chloro-5-iodobenzoic Acid: Contains a chlorine atom instead of a cyano group, which alters its reactivity and applications.
2-Cyano-4-iodobenzoic Acid:
Uniqueness: 2-Cyano-5-iodobenzoic acid is unique due to the presence of both the cyano and iodine substituents, which confer distinct reactivity and versatility in synthetic applications.
Propriétés
IUPAC Name |
2-cyano-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKJLQOEBNLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608938 | |
| Record name | 2-Cyano-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185050-32-2 | |
| Record name | 2-Cyano-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


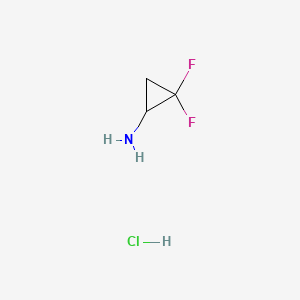
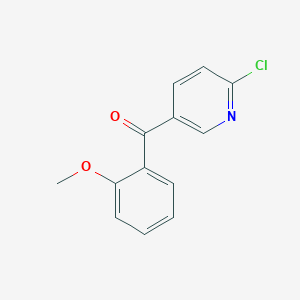
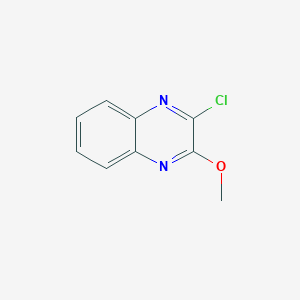
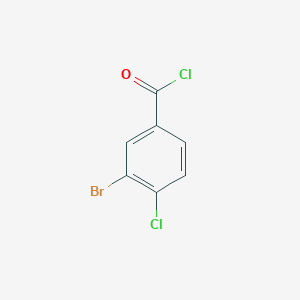

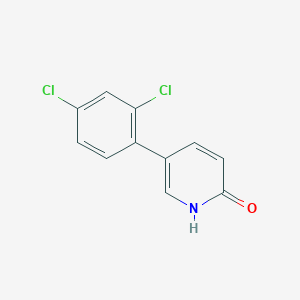
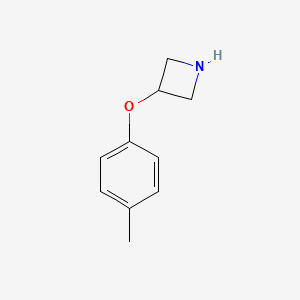

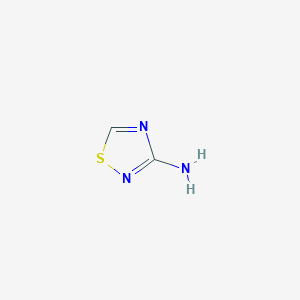
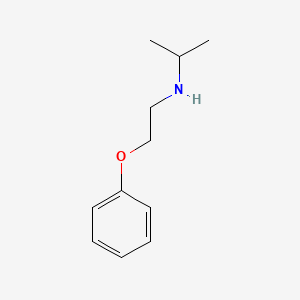
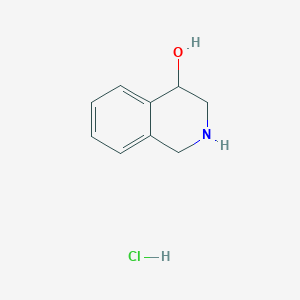
![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)
